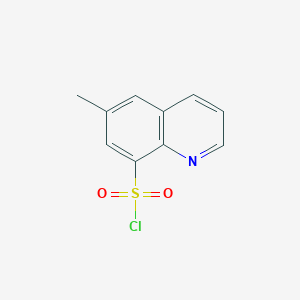

6-Methylquinoline-8-sulfonyl chloride

Übersicht

Beschreibung

6-Methylquinoline-8-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 6-Methylquinoline-8-sulfonyl chloride typically involves the following steps :

Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.

Catalytic Cyclization: This starting material undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid.

Chlorination: The 3-methylquinoline-8-sulfonic acid is then chlorinated using bis(trichloromethyl) carbonate as a chlorinating agent under the action of an organic base to yield 3-methylquinoline-8-sulfonyl chloride.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.

Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-methylquinoline-8-sulfonyl chloride exhibit promising antimicrobial properties. For instance, hybrid quinoline-sulfonamide complexes synthesized from this compound have shown excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong efficacy at low concentrations . The compound's ability to form complexes with metal ions has further enhanced its antimicrobial potency, making it a candidate for new antibiotic formulations.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been reported to induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents . The sulfonyl chloride group is particularly useful in creating prodrugs or modifying existing drugs to improve their pharmacological profiles.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its reactive sulfonyl chloride group allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is beneficial for synthesizing pharmaceuticals and agrochemicals, where specific molecular configurations are required for biological activity .

Synthesis of Quinoline Derivatives

The compound has been utilized in the preparation of various quinoline derivatives. For example, it can be reacted with amines to produce sulfonamide derivatives that are valuable in medicinal chemistry. The versatility of this compound in forming new chemical entities makes it an essential reagent in organic synthesis .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-Methylquinoline-8-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride more electrophilic .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloroquinoline-3-sulfonyl chloride: Similar in structure but with a chlorine atom at the 6-position instead of a methyl group.

6-Methyl-8-quinoxalinesulfonyl chloride: Another derivative with a quinoxaline ring instead of a quinoline ring.

Uniqueness

6-Methylquinoline-8-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other quinoline derivatives. Its methyl group at the 6-position and sulfonyl chloride group at the 8-position make it a valuable intermediate in organic synthesis.

Biologische Aktivität

6-Methylquinoline-8-sulfonyl chloride (CAS No. 21863-51-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C10H8ClNO2S

- Molecular Weight : 241.69 g/mol

- Solubility : Moderately soluble in organic solvents; specific solubility data indicates a solubility of approximately 0.288 mg/ml in water .

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylquinoline with chlorosulfonic acid, leading to the formation of the sulfonyl chloride derivative. This method is favored for its efficiency and yield, allowing for further functionalization in medicinal chemistry applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-methylquinoline derivatives, including this compound. The compound exhibits moderate antibacterial activity against various strains of bacteria:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 130 to 1200 μM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 360 |

| Pseudomonas aeruginosa | 710 |

These findings suggest that modifications to the quinoline structure can enhance antibacterial potency.

Anticancer Properties

The potential anticancer activity of this compound has also been explored. It has been shown to inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For example, studies demonstrated that certain quinoline derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Cellular Uptake : Its lipophilic nature allows for effective cellular uptake, enhancing its bioavailability and therapeutic potential .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives found that those with sulfonyl groups exhibited enhanced antibacterial activity compared to their non-sulfonyl counterparts. The study utilized a series of bacterial strains to evaluate efficacy, confirming the role of structural modifications in improving bioactivity .

- Anticancer Activity : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis at concentrations as low as 5 μM. This suggests a promising avenue for further research into its use as an anticancer agent .

Eigenschaften

IUPAC Name |

6-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUJBAZGSPYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514897 | |

| Record name | 6-Methylquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21863-51-4 | |

| Record name | 6-Methylquinoline-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.